AC-Val-ser-arg-arg-arg-NH2
Description
Contextualization of Peptidic Compounds in Biological Systems
Peptides are short chains of amino acids linked by covalent peptide bonds. nih.gov They are fundamental biological molecules, distinct from proteins which are much longer, more complex polypeptide chains. wikipedia.org In biological systems, peptides perform a vast array of functions. They can act as hormones, neurotransmitters, and neuromodulators, playing critical roles in cell-to-cell communication and signal transduction. dergipark.org.tr The specific sequence of amino acids in a peptide dictates its unique structure and biological activity, influencing processes such as metabolism, immune response, and cell growth. dergipark.org.trnih.gov Chains with fewer than twenty amino acids are generally referred to as oligopeptides. wikipedia.org Synthetic peptides are crucial tools in biochemical research, serving as enzyme inhibitors, receptor antagonists, or antigens for antibody production. dergipark.org.tr
Nomenclature and Structural Representation of AC-Val-ser-arg-arg-arg-NH2 (CN-105)
The nomenclature of a peptide follows a convention set by the International Union of Pure and Applied Chemistry (IUPAC), where the name is constructed starting from the N-terminal amino acid and proceeding to the C-terminal residue. portlandpress.comunc.edu this compound is a synthetic pentapeptide composed of five amino acids: Valine, Serine, and three consecutive Arginine residues. smolecule.com
Its structure is characterized by two key modifications:
N-terminal Acetylation: An acetyl group (Ac) is attached to the N-terminus (Valine).
C-terminal Amidation: The carboxyl group of the C-terminal residue (the final Arginine) is converted to an amide (-NH2).
These features are reflected in its formal IUPAC name: N-acetyl-L-valyl-L-seryl-L-arginyl-L-arginyl-L-argininamide. nih.gov The compound is also known by the synonym CN-105. nih.gov
Below is a table summarizing the key identifiers and properties of this compound.
| Identifier Type | Value |
| Common Name | This compound |
| Synonym | CN-105 nih.gov |
| Sequence (3-Letter) | This compound |
| Sequence (1-Letter) | Ac-VSRRR-NH2 nih.gov |
| IUPAC Name | N-acetyl-L-valyl-L-seryl-L-arginyl-L-arginyl-L-argininamide nih.gov |
| Molecular Formula | C28H55N15O7 nih.gov |
| Molecular Weight | 713.8 g/mol nih.gov |
| CAS Number | 1632243-07-2 nih.gov |
Historical Overview of Research on Acetylated and Amidated Peptides
Post-translational modifications, such as N-terminal acetylation and C-terminal amidation, are crucial for the function and stability of many biologically active peptides. nih.govtaylorandfrancis.com
C-terminal amidation is a widespread modification, with estimates suggesting that approximately half of all peptide hormones and neuropeptides possess a C-terminal amide group. taylorandfrancis.com This modification is critical for the biological activity of many peptides, and it also confers resistance to degradation by proteases. taylorandfrancis.comnih.gov The enzymatic process of amidation occurs in two steps and is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). nih.govtaylorandfrancis.comnih.gov Research into PAM has shown it is a copper- and ascorbate-dependent enzyme essential for the maturation of numerous bioactive peptides. nih.gov
N-terminal acetylation is another significant modification, though its occurrence is more variable than amidation. nih.gov This modification can have profound effects on a peptide's function. For instance, the N-terminal acetylation of the opioid peptide β-endorphin eliminates its ability to bind to opioid receptors, whereas the same modification on α-melanocyte-stimulating hormone (α-MSH) is critical for its activity at melanocortin receptors. nih.gov In peptide design, terminal modifications like acetylation and amidation are often referred to as "capping" and are used to give synthetic peptides more natural characteristics and enhanced stability. frontiersin.org
Significance of Oligopeptides with Arginine-Rich Sequences in Scientific Inquiry
Oligopeptides containing multiple arginine residues are a major focus of scientific research due to their unique and potent biological properties. The guanidinium (B1211019) group on arginine's side chain is positively charged at physiological pH, allowing these peptides to engage in strong electrostatic interactions. researchgate.netwikipedia.org
Arginine-rich sequences are best known for their role in cell-penetrating peptides (CPPs). These peptides can traverse cellular membranes, a property that is being extensively explored for the intracellular delivery of therapeutic molecules like drugs and genes. embopress.orgnih.govpnas.org The mechanism is thought to involve the interaction of the positively charged arginine residues with the negatively charged components of the cell membrane. pnas.org
Furthermore, these sequences have a high affinity for nucleic acids (DNA and RNA), which are negatively charged. This interaction is central to their function but can also be a source of toxicity, as arginine-rich peptides can coat cellular nucleic acids and displace essential DNA- and RNA-binding proteins. embopress.org In other contexts, this binding ability is harnessed for therapeutic benefit. For example, arginine-rich peptides are being investigated as modulators of protein aggregation in neurodegenerative diseases like Alzheimer's, where they may interact with and inhibit the formation of amyloid plaques. frontiersin.org
The table below details some of the established research findings related to arginine-rich peptides.
| Property/Application | Description | Key Findings |
| Cell Penetration | Ability to cross cell membranes. | Arginine-rich peptides are among the most efficient cell-penetrating peptides (CPPs), facilitating intracellular drug delivery. embopress.orgpnas.org |
| Gene Delivery | Use as vectors to transport genetic material into cells. | Polyplexes containing arginine-rich oligopeptides have been shown to be effective, biocompatible vectors for neuronal gene delivery. nih.gov |
| Nucleic Acid Interaction | High-affinity binding to DNA and RNA. | This interaction can disrupt physiological processes by displacing natural DNA/RNA-binding factors, but is also key to their function as delivery vectors. embopress.org |
| Modulation of Protein Aggregation | Ability to interfere with the aggregation of proteins like amyloid-beta and tau. | Arginine and arginine-rich peptides are being studied as potential therapeutics for neurodegenerative diseases by preventing the formation of cytotoxic protein aggregates. frontiersin.org |
| Antimicrobial Activity | Some arginine-rich peptides exhibit antimicrobial properties. | The cationic nature of these peptides can disrupt microbial membranes. researchgate.net |
Research Landscape and Identified Gaps for this compound
The existing body of research provides a strong theoretical framework for understanding the likely properties of this compound. The significance of its N-terminal acetylation, C-terminal amidation, and arginine-rich sequence is well-documented in the context of general peptide science.
Publicly available databases identify CN-105 (this compound) as a neuroprotective pentapeptide that has been investigated in clinical trials. nih.gov This indicates that its primary area of research is related to neuronal protection.
However, a significant gap exists in the peer-reviewed academic literature regarding specific, detailed studies on this particular compound. While the functions of arginine-rich peptides and the effects of terminal modifications are known, there is a lack of published research detailing:
The specific molecular mechanisms by which this compound exerts its neuroprotective effects.
Its precise intracellular targets and binding partners.
Comparative studies differentiating its activity from other arginine-rich peptides.
Its full pharmacological profile beyond neuroprotection.
Therefore, while the compound is built from well-understood components, its unique biological signature as a distinct chemical entity remains an area with limited publicly accessible data, representing a clear gap in the current scientific landscape.
Structure
2D Structure
Properties
CAS No. |
1632243-07-2 |
|---|---|
Molecular Formula |
C28H55N15O7 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H55N15O7/c1-14(2)20(39-15(3)45)25(50)43-19(13-44)24(49)42-18(9-6-12-38-28(34)35)23(48)41-17(8-5-11-37-27(32)33)22(47)40-16(21(29)46)7-4-10-36-26(30)31/h14,16-20,44H,4-13H2,1-3H3,(H2,29,46)(H,39,45)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H4,30,31,36)(H4,32,33,37)(H4,34,35,38)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ZPSIKZCGZCSUNF-HVTWWXFQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ac Val Ser Arg Arg Arg Nh2
Solid-Phase Peptide Synthesis (SPPS) Strategies for AC-Val-ser-arg-arg-arg-NH2
Solid-phase peptide synthesis (SPPS) stands as the most prevalent and efficient method for the routine synthesis of peptides like this compound. chempep.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. peptide.com The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification of the product at each step by simple filtration and washing of the resin. peptide.com
Selection of Resins and Protecting Groups for Arginine, Serine, and Valine Residues
The success of SPPS is critically dependent on the appropriate choice of a solid support (resin) and orthogonal protecting groups for the amino acid side chains. For the synthesis of a C-terminally amidated peptide, specialized resins are required.
Resin Selection: The synthesis of this compound necessitates a resin that yields a C-terminal amide upon cleavage. The most commonly employed resins for this purpose in Fmoc-based SPPS are the Rink amide and Sieber amide resins. peptide.combiotage.com
Rink Amide Resin: This is a popular choice for generating peptide amides. nih.gov Cleavage from the Rink amide resin is typically achieved with strong acid, such as 95% trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups. biotage.comiris-biotech.de
Sieber Amide Resin: This resin is an alternative that allows for the cleavage of the peptide under milder acidic conditions (e.g., 1-3% TFA in dichloromethane). iris-biotech.de This property is particularly advantageous for producing fully protected peptide amides that can be used in further fragment condensation strategies. iris-biotech.de
Protecting Groups: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used orthogonal protection scheme in modern SPPS. iris-biotech.denih.gov
α-Amino Group Protection: The Fmoc group is used for the temporary protection of the N-terminal α-amino group of each incoming amino acid. It is stable to acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de
Arginine (Arg) Side-Chain Protection: The guanidinium (B1211019) group of arginine is highly basic and requires robust protection to prevent side reactions. Common protecting groups for arginine in Fmoc synthesis include:
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is currently the most widely used protecting group for arginine due to its sufficient acid lability for removal by standard TFA cleavage cocktails. nih.govmdpi.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): An older protecting group, more acid-stable than Pbf, requiring longer cleavage times or stronger acidic conditions.
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Even more acid-stable than Pmc, its use has largely been superseded by Pbf.
Serine (Ser) Side-Chain Protection: The hydroxyl group of serine must be protected to prevent O-acylation during coupling steps. The most common protecting group for serine in the Fmoc/tBu strategy is the tert-butyl (tBu) ether. iris-biotech.depeptide.com It is stable to the basic conditions of Fmoc deprotection and is cleaved by TFA. The trityl (Trt) group is also used, offering lability to milder acid conditions. peptide.com
Valine (Val) Side-Chain Protection: Valine is a non-polar amino acid with an aliphatic side chain that does not require protection.
| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group | Cleavage Condition for Side-Chain Group |
| Valine | Fmoc | None | N/A |
| Serine | Fmoc | tBu (tert-butyl) | Strong Acid (e.g., TFA) |
| Arginine | Fmoc | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (e.g., TFA) |
Coupling Chemistries and Optimization for Sequence Assembly
The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming protected amino acid is a critical step. This reaction is mediated by a coupling reagent. Given the presence of three consecutive sterically demanding arginine residues, optimizing the coupling chemistry is crucial to prevent incomplete reactions and the formation of deletion sequences.
Common Coupling Reagents:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators. peptide.com DIC is preferred in SPPS because its urea byproduct is soluble in common organic solvents. peptide.com Carbodiimide-mediated couplings are almost always performed in the presence of an additive to suppress racemization and improve efficiency. Common additives include:
HOBt (1-Hydroxybenzotriazole): A classic additive, though its use has been curtailed in some regions due to safety concerns.
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt. iris-biotech.de
Onium Salts (Aminium/Uronium and Phosphonium): These reagents are highly efficient and lead to rapid coupling reactions. iris-biotech.de They are often the reagents of choice for difficult couplings, such as those involving hindered amino acids like arginine.
Aminium/Uronium Salts: HBTU, HATU, and HCTU are widely used. HATU is generally considered one of the most reactive coupling reagents due to the presence of the 7-azabenzotriazole moiety. peptide.com
Phosphonium Salts: PyBOP and PyAOP are common examples. They are known for their high reactivity and are particularly useful for challenging sequences. peptide.com
Optimization Strategies for Arginine-Rich Sequences: The repetitive nature of the Arg-Arg-Arg sequence can lead to aggregation and incomplete coupling. Several strategies can be employed to mitigate these issues:
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can help drive the reaction to completion.
Use of High-Efficiency Reagents: Employing potent coupling reagents like HATU or COMU® is recommended for coupling arginine residues. iris-biotech.deacs.org
Monitoring Coupling Completion: The Kaiser (ninhydrin) test can be used to check for the presence of free primary amines after a coupling step, thus confirming its completion.
| Coupling Reagent Class | Examples | Additive | Key Characteristics |
| Carbodiimides | DIC, EDC | HOBt, Oxyma Pure | Cost-effective; DIC byproduct is soluble. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | None required | High efficiency, fast reaction times; HATU is particularly potent. |
| Phosphonium Salts | PyBOP, PyAOP | None required | Very effective for hindered couplings and cyclizations. |
N-Terminal Acetylation Procedures and Efficiency
To obtain the final this compound peptide, the N-terminal valine residue must be acetylated after its incorporation and subsequent Fmoc deprotection. This "capping" step is typically performed on the resin-bound peptide before the final cleavage and side-chain deprotection. peptide.com
The most common procedure involves treating the deprotected N-terminal amine with an acetylating agent. wpmucdn.com
Reagent: A solution of acetic anhydride in a solvent like DMF or DCM is widely used. nih.gov A base, such as diisopropylethylamine (DIPEA) or pyridine, is often included to neutralize the acetic acid byproduct.
Procedure: After the final Fmoc group is removed from the valine residue, the resin is washed thoroughly. The acetylation solution is then added to the resin and allowed to react for a period, often 20 minutes to an hour. wpmucdn.com The reaction is typically performed twice to ensure complete capping. wpmucdn.com The completion of the acetylation can be confirmed by a negative Kaiser test, indicating the absence of free primary amines. An alternative, highly efficient method uses malonic acid as a precursor, which forms a reactive ketene intermediate in situ. rsc.org
C-Terminal Amidation Techniques and Their Impact on Peptide Structure
As discussed in section 2.1.1, the most straightforward method for achieving a C-terminal amide is by synthesizing the peptide on an amide-generating resin, such as a Rink amide or Sieber resin. peptide.comiris-biotech.de When the peptide is cleaved from these supports, the linker chemistry is designed to release the peptide as a C-terminal amide by default. biotage.com
Alternatively, a peptide synthesized on a standard resin yielding a C-terminal carboxylic acid (like a Wang resin) can be amidated post-synthesis in solution. This involves activating the C-terminal carboxyl group with a coupling reagent (e.g., HATU) and then reacting it with an ammonia source. researchgate.net However, for a peptide like this compound, direct synthesis on an amide resin is significantly more efficient and is the standard approach.
Solution-Phase Synthesis Approaches for this compound
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a viable, albeit more laborious, alternative, particularly for large-scale production where the cost of solid supports can be prohibitive. chempep.com In LPPS, all reactions are carried out in a homogeneous solution, and the product must be purified after each coupling and deprotection step, often by crystallization or chromatography. chempep.com
For a short peptide like this compound, a stepwise solution-phase synthesis would involve a repetitive cycle of coupling a protected amino acid to the growing peptide chain, followed by deprotection of the N-terminus. A more efficient solution-phase strategy for this peptide might involve a fragment condensation approach. springernature.comacs.org For example, a dipeptide fragment (e.g., Boc-Arg-Arg-OH) could be synthesized and then coupled to a tripeptide fragment (e.g., H-Val-Ser-Arg-NH2). This reduces the number of individual coupling and purification steps. However, fragment condensation carries a higher risk of racemization at the C-terminal residue of the activating fragment. uniurb.it The use of coupling reagents known to minimize racemization, such as those based on carbodiimides with additives like HOBt or Oxyma, is critical in this approach. uniurb.it
Chemoenzymatic Synthesis and Ligase-Mediated Approaches
Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a regio- and stereoselective manner. nih.gov This approach offers advantages such as mild reaction conditions and the avoidance of extensive side-chain protection.
For the synthesis of an arginine-rich peptide, proteases that exhibit specificity for arginine at the C-terminus of the acyl donor are particularly relevant.
Trypsin: This serine protease naturally cleaves peptide bonds on the C-terminal side of arginine and lysine residues. Under modified conditions (e.g., high concentrations of organic co-solvents, high substrate concentrations), the equilibrium can be shifted from hydrolysis to synthesis, making trypsin a potential catalyst for ligating arginine-containing fragments. nih.gov
Subtilisin: This is another serine protease that has been used for the synthesis of peptides containing arginine. nih.gov It has been shown to catalyze the sequential attachment of arginine residues to a peptide chain.
A potential chemoenzymatic strategy could involve the synthesis of a fragment like Ac-Val-Ser-Arg-O-Alkyl, which could then serve as an acyl donor for the enzymatic, trypsin-catalyzed ligation of Arg-Arg-NH2 as the nucleophile.
Peptide Ligases: More advanced enzymatic methods involve the use of engineered enzymes known as peptide ligases. These are often derived from proteases but are modified to favor the ligation reaction over hydrolysis. Subtiligase, an engineered version of subtilisin, is a well-known example that has been used for the synthesis of linear peptides. nih.gov The development of ligases with high efficiency and specificity for particular sequences continues to be an active area of research and could provide future pathways for the efficient synthesis of peptides like this compound. digitellinc.com
Purification and Characterization Techniques for Synthetic this compound
Following the synthesis of the pentapeptide this compound, rigorous purification and characterization are imperative to ensure the final product meets the required standards of purity and structural integrity. These downstream processes are critical for removing impurities, such as deletion sequences, incompletely deprotected peptides, and residual reagents from the synthesis. The identity and purity of the target peptide are then unequivocally confirmed through a combination of chromatographic and spectrometric methods.
Chromatographic Methods for Peptide Purity Assessment
Chromatography is the cornerstone of peptide purification and purity assessment. For peptides like this compound, which is hydrophilic due to its three arginine residues, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.
In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components. The target peptide is separated from more hydrophobic or hydrophilic impurities based on their differential partitioning between the two phases. The purity is determined by integrating the area of the peak corresponding to the target peptide and expressing it as a percentage of the total area of all peaks in the chromatogram.
The determination of chiral purity is another critical quality evaluation for synthetic peptides. nih.gov Undesirable D-isomers can be introduced from amino acid starting materials or formed during the synthesis process. nih.gov Specialized chiral chromatography methods, often coupled with mass spectrometry, can be employed after peptide hydrolysis to separate and quantify any enantiomeric impurities. nih.gov
Table 1: Illustrative RP-HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard stationary phase for peptide separation. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for eluting the peptide. |
| Gradient | 5% to 50% B over 30 minutes | Gradually increases hydrophobicity to elute the peptide and separate impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 214 nm and 280 nm | Detection of the peptide backbone (214 nm). Lack of aromatic residues means minimal absorbance at 280 nm. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
This table represents typical starting conditions and may require optimization for specific impurity profiles.
Biomolecular Interactions and Enzymatic Specificity of Ac Val Ser Arg Arg Arg Nh2
Evaluation as a Substrate or Inhibitor for Proteolytic Enzymes
The susceptibility of AC-Val-ser-arg-arg-arg-NH2 to cleavage by proteolytic enzymes is a critical factor in its stability and biological activity. The peptide's sequence, rich in arginine residues, suggests potential interactions with several classes of proteases.
Interaction with HIV-1 Protease and Related Aspartyl Proteases
There is currently no direct scientific evidence to suggest that this compound acts as either a substrate or an inhibitor of HIV-1 protease or other related aspartyl proteases. The primary substrates for HIV-1 protease are specific sequences within the viral Gag and Gag-Pol polyproteins, and inhibitors are typically designed to mimic the transition state of these cleavage sites. nih.gov While some studies have explored various peptide sequences as potential inhibitors, the specific sequence of this compound has not been identified as a potent inhibitor in the available literature. nih.gov
Substrate Properties for Kallikrein and Other Serine Proteases
The potential for this compound to serve as a substrate for kallikrein and other trypsin-like serine proteases is suggested by its amino acid composition. Trypsin-like proteases exhibit a strong preference for cleaving peptide bonds C-terminal to positively charged amino acids, namely arginine and lysine. purdue.eduwikipedia.orgresearchgate.net Given that this compound contains three consecutive arginine residues, it presents multiple potential cleavage sites for such enzymes.
Potential for Cleavage by Microsomal Endopeptidases
Information regarding the specific cleavage of this compound by microsomal endopeptidases is not available in the current scientific literature. Microsomal endopeptidases encompass a variety of enzymes with different substrate specificities. Without specific experimental data, it is difficult to predict the susceptibility of this peptide to this class of enzymes.
Kinetic Analysis of Enzyme-Peptide Interactions (e.g., K_i, V_max, K_m, k_cat)
Detailed kinetic parameters for the interaction of this compound with the aforementioned proteases are not documented in the available research. Such an analysis would be necessary to definitively determine whether the peptide acts as a substrate or an inhibitor and to quantify the efficiency of any enzymatic processing.
| Enzyme Class | Potential Interaction | Supporting Rationale | Kinetic Data |
| Aspartyl Proteases (e.g., HIV-1 Protease) | Unlikely to be a significant substrate or inhibitor. | Sequence does not match known substrate or inhibitor motifs. | Not available. |
| Serine Proteases (e.g., Kallikrein, Trypsin) | Potential substrate. | Presence of multiple arginine residues, which are preferred cleavage sites for trypsin-like proteases. purdue.eduwikipedia.orgresearchgate.net | Not available. |
| Microsomal Endopeptidases | Unknown. | Lack of specific studies. | Not available. |
Receptor Binding Studies and Selectivity
As an apoE mimetic peptide, the primary therapeutic effects of this compound are believed to stem from its interaction with specific cell surface receptors. nih.govcurealz.orgnih.gov
Characterization of Binding Affinity to Known or Putative Receptors
This compound is derived from the receptor-binding region of apoE and is designed to interact with members of the low-density lipoprotein (LDL) receptor family. nih.govmdpi.com Convergent data suggest that the neuroprotective and anti-inflammatory effects of apoE and its mimetic peptides are mediated through interaction with the LDL receptor-related protein 1 (LRP1). researchgate.net LRP1 is a large endocytic and signaling receptor expressed on various cell types, including neurons and glia. researchgate.netresearchgate.net
While the interaction with LRP1 has been demonstrated for apoE and other apoE mimetic peptides, specific quantitative binding affinity data (such as K_d or K_i values) for this compound are not well-defined in the available literature. researchgate.net The peptide's design, which linearizes the polar face of the amphipathic helix of apoE involved in receptor interaction, is intended to enhance this binding and facilitate central nervous system penetration. nih.govnih.gov
| Receptor | Interaction | Rationale | Binding Affinity Data |
| LDL Receptor-Related Protein 1 (LRP1) | Putative binding partner. | The peptide is an apoE mimetic derived from the receptor-binding region of apoE, which is a known ligand for LRP1. nih.govmdpi.comresearchgate.net | Not available. |
| Other LDL Receptor Family Members | Possible interaction. | ApoE is a ligand for multiple members of the LDL receptor family. nih.govnih.gov | Not available. |
Dissociation Kinetics from Receptor Systems
The dissociation kinetics of a ligand, such as the peptide this compound, from its receptor are a critical determinant of its biological activity. This is often quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
While specific receptor dissociation constants for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on similar arginine-rich cell-penetrating peptides (CPPs). For instance, research on the d-form of octaarginine (r8), a peptide with a similar poly-arginine motif, has identified serum proteins as potential binding partners. One such study determined the dissociation constants of r8 with hemopexin to be in the submicromolar to micromolar range, indicating a relatively strong interaction. acs.org
It is important to note that the N-terminal sequence, in this case, Acetyl-Valine-Serine, will influence the binding affinity and kinetics of the peptide. The specific three-dimensional conformation adopted by this compound and the specific receptor it interacts with will ultimately determine the precise dissociation kinetics. The acetyl group at the N-terminus can also play a significant role in receptor binding. nih.gov
Further research employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to determine the precise dissociation constants of this compound with specific cellular receptors.
Table 1: Representative Dissociation Constants of Arginine-Rich Peptides with Biological Molecules
| Peptide | Binding Partner | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| d-octaarginine (r8) | Hemopexin | Submicromolar to micromolar | acs.org |
Interactions with Other Macromolecules (e.g., nucleic acids, lipids)
The highly cationic nature of this compound, conferred by the three consecutive arginine residues, strongly influences its interactions with other biological macromolecules, particularly those with a net negative charge such as nucleic acids and lipids.
Interactions with Lipids:
The interaction of arginine-rich peptides with the cell membrane is a crucial step for their cellular uptake. The guanidinium (B1211019) group of arginine is particularly effective at interacting with the negatively charged phosphate (B84403) head groups of phospholipids (B1166683) in the cell membrane. nih.govresearchgate.netnih.gov These interactions can lead to the adsorption of the peptide onto the membrane surface and, in some cases, its translocation across the lipid bilayer. nih.govresearchgate.net
Studies on polyarginine peptides, such as nona-arginine (B115151) (Arg9), have provided quantitative data on these interactions. The apparent dissociation constants of Arg9 with lipid bilayers composed of phosphatidylglycerol (PG) and phosphatidylcholine (PC) have been determined. researchgate.net The binding affinity is influenced by the lipid composition, with a higher proportion of negatively charged lipids leading to stronger binding. nih.govresearchgate.net Molecular dynamics simulations have further elucidated that arginine residues can form extensive hydrogen-bonding networks with phosphate groups, stabilizing the peptide-membrane interaction. nih.gov
Table 2: Apparent Dissociation Constants of Nona-arginine (Arg9) with Phospholipid Bilayers
| Lipid Composition (mol % PG) | Apparent Dissociation Constant (Kd) | Reference |
|---|---|---|
| Lower PG concentrations | Higher (weaker binding) | researchgate.net |
| > 20 mol % PG | Lower (stronger binding) | researchgate.net |
Interactions with Nucleic Acids:
The positively charged arginine residues of this compound can also mediate interactions with negatively charged nucleic acids, such as DNA and RNA. The phosphate backbone of nucleic acids provides a high density of negative charges, making them prime targets for electrostatic interactions with cationic peptides. Databases that categorize amino acid-nucleotide interactions consistently show that arginine is one of the most frequent amino acids involved in contacting nucleic acids in protein-nucleic acid complexes. nih.gov These interactions are not solely electrostatic; the guanidinium group of arginine can also form specific hydrogen bonds with the functional groups of the nucleobases. nih.gov
Cellular Uptake Mechanisms (e.g., endocytosis for arginine-rich peptides)
As an arginine-rich peptide, this compound is classified as a cell-penetrating peptide (CPP), meaning it has the ability to cross cellular membranes and enter the cytoplasm. The primary mechanisms for the cellular uptake of arginine-rich CPPs are endocytosis and direct translocation. nih.govmdpi.com
Endocytosis:
A major pathway for the internalization of arginine-rich peptides is endocytosis, a process where the cell engulfs extracellular material. Specifically, macropinocytosis, a form of fluid-phase endocytosis, has been identified as a key mechanism. mdpi.com The process is often initiated by the interaction of the positively charged peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. mdpi.com This interaction can lead to the clustering of the peptide-proteoglycan complexes, which then triggers the formation of large, irregular vesicles (macropinosomes) that internalize the peptide and associated cargo.
Direct Translocation:
In addition to endocytosis, arginine-rich peptides can also enter cells via direct translocation across the plasma membrane. This process is thought to be energy-independent and can occur at low temperatures where endocytic pathways are inhibited. nih.gov The exact mechanism of direct translocation is still under investigation, but it is believed to involve the strong interaction of the peptide with the lipid bilayer, leading to membrane destabilization and the formation of transient pores through which the peptide can pass. pnas.org
The choice between these uptake mechanisms can be influenced by several factors, including the concentration of the peptide, the cell type, and the nature of any cargo that may be attached to the peptide.
Structure Activity Relationship Sar of Ac Val Ser Arg Arg Arg Nh2 and Its Analogs
Systematic Substitutions and their Effect on Biological Activity
Alanine scanning is a widely used technique in which individual amino acid residues are systematically replaced with alanine. nih.govnih.gov This approach helps to identify "hot spots" critical for the peptide's function by determining the contribution of each side chain to its biological activity. nih.gov The substitution with alanine removes the specific side chain beyond the β-carbon without introducing significant steric or electronic perturbations, thereby probing the role of the original residue. nih.gov
For AC-Val-ser-arg-arg-arg-NH2, an alanine scan would reveal the importance of each of the five residues. Given the peptide's polycationic nature, it is anticipated that substituting any of the three arginine residues with the neutral alanine would lead to a significant reduction in activity, highlighting the critical role of the positive charges. The specific contributions of the N-terminal valine and serine residues would also be quantified, clarifying their roles in binding and conformational stability.
Table 1: Illustrative Alanine Scan of this compound (This table is a hypothetical representation based on established principles of alanine scanning to illustrate the expected outcomes for this peptide.)
| Original Peptide | Analog (Alanine Substitution) | Expected Relative Activity | Rationale for Activity Change |
|---|---|---|---|
| Ac-V SRRR-NH2 | Ac-A SRRR-NH2 | Moderately Decreased | Loss of hydrophobic side chain may affect conformational stability or specific hydrophobic interactions. |
| Ac-VS RRR-NH2 | Ac-VA RRR-NH2 | Moderately Decreased | Removal of the hydroxyl group may disrupt key hydrogen bonds with the target receptor. |
| Ac-VSR RR-NH2 | Ac-VSA RR-NH2 | Significantly Decreased | Loss of one positive charge and the guanidinium (B1211019) group would weaken electrostatic interactions critical for binding. |
| Ac-VSRR R-NH2 | Ac-VSRA R-NH2 | Significantly Decreased | Similar to the first arginine substitution, this would disrupt the polycationic nature of the peptide. |
The stereochemistry of a peptide is a critical determinant of its biological activity and stability. Natural peptides are composed of L-amino acids, which are recognized by and are susceptible to degradation by proteases. Substituting L-amino acids with their non-natural D-enantiomers is a common strategy to enhance peptide stability and prolong its biological half-life. nih.govnih.gov
This modification reverses the stereochemistry at the α-carbon, making the peptide resistant to cleavage by most endogenous proteases. nih.gov While enhancing stability, D-amino acid substitution can also alter the peptide's secondary structure and its interaction with chiral biological targets. nih.gov In some cases, D-amino acid analogs (enantiomers or diastereomers) can exhibit higher potency. For instance, the D-enantiomer of the poly-arginine peptide R18 (R18D) demonstrated improved sensorimotor and vestibulomotor recovery in an in vivo model of traumatic brain injury compared to its all-L counterpart. uwa.edu.au The introduction of D-amino acids into the this compound sequence could therefore be a viable strategy to improve its pharmacokinetic profile, although this may also impact its target affinity and efficacy. mdpi.com
Table 2: Comparison of L-Amino Acid and D-Amino Acid Containing Peptides
| Property | L-Amino Acid Peptides | D-Amino Acid Substituted Peptides |
|---|---|---|
| Proteolytic Stability | Susceptible to degradation by natural proteases. | Generally resistant to degradation, leading to a longer half-life. nih.govmdpi.com |
| Immunogenicity | Can be immunogenic. | Often less immunogenic. |
| Secondary Structure | Forms right-handed α-helices. | Can disrupt standard secondary structures or form left-handed helices. nih.gov |
| Target Binding | Binds to specific chiral pockets on receptors. | Binding may be enhanced, reduced, or abolished depending on the target's stereochemical requirements. |
| Bioavailability | Often low due to rapid degradation. | Can be significantly increased. |
Role of Individual Arginine Residues in Activity and Selectivity
The three consecutive arginine residues form the core functional motif of this compound. The positively charged guanidinium groups of arginine are essential for the peptide's neuroprotective mechanism. uwa.edu.au Studies indicate that the positive charges of CN-105 are crucial for its activity, which includes weakening the negative electric field of cation channels, thereby diminishing cation inflow. nih.gov The arginine side chains are involved in extensive hydrogen bonding with target receptors. nih.gov
The poly-arginine tract is not merely a non-specific polycationic feature; the specific number and spacing of these residues are often critical for activity and selectivity. The replacement of arginine with other cationic amino acids, such as lysine, or neutral amino acids would likely have a profound impact on the peptide's efficacy. Research on other arginine-rich peptides has shown that these residues are vital for proper substrate orientation and for stabilizing transition states during enzymatic reactions. nih.gov The neuroprotective activity of CN-105 is believed to be mediated, at least in part, by the positive charge and high arginine content of the peptide. uwa.edu.au
Significance of Valine and Serine Residues for Specific Interactions
While the arginine residues provide the primary electrostatic driving force for binding, the N-terminal Valine and Serine residues play a crucial role in conferring specificity and potency. Research has shown that these two neutral residues are vital for the peptide's activity on nicotinic acetylcholine receptors (nAChR). nih.gov
This indicates that the N-terminal region of the peptide is involved in specific interactions that cannot be replicated by a simple positive charge. The hydrophobic side chain of Valine and the polar, hydrogen-bonding side chain of Serine likely contribute to the correct positioning and orientation of the peptide within the binding pocket of its target. Underscoring this specificity, an analog in which the first valine was replaced by an arginine lost most of its nAChR activity, despite possessing an extra positive charge. nih.gov This finding demonstrates that a precise balance of charge, hydrophobicity, and hydrogen-bonding potential across the entire peptide sequence is necessary for optimal biological activity.
Table 3: Impact of N-Terminal Substitutions on the Activity of AC-VSRRR-NH2 Analogs
| Peptide Analog | Position 1 | Position 2 | Key Change | Reported Impact on nAChR Activity |
|---|---|---|---|---|
| AC-VSRRR-NH2 | Valine | Serine | (Parent Peptide) | Active |
Influence of N-Terminal Acetylation and C-Terminal Amidation on SAR
The terminal modifications of this compound—acetylation at the N-terminus and amidation at the C-terminus—are critical for its stability and activity. In their absence, the peptide would possess a free amino group (NH3+) and a free carboxyl group (COO-), respectively.
N-Terminal Acetylation (Ac-) : The acetylation of the N-terminal valine neutralizes the positive charge of the α-amino group. This modification serves several purposes:
Increased Stability : It prevents degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. nih.govmdpi.com
Mimicry of Native Proteins : It makes the peptide more closely resemble a segment within a larger protein, where the N-terminus would not be a free amine. lifetein.com
C-Terminal Amidation (-NH2) : The amidation of the C-terminal arginine replaces the negatively charged carboxyl group with a neutral amide. This modification contributes to:
Increased Stability : It confers resistance to degradation by carboxypeptidases. researchgate.net
Enhanced Receptor Binding : The removal of the negative charge can prevent unfavorable electrostatic interactions with a binding site and can provide an additional hydrogen bond donor, potentially increasing binding affinity and biological activity. researchgate.net
Prolonged Half-life : Amidation can enhance the activity of peptide hormones and prolong their shelf life. lifetein.com
Together, these modifications yield a peptide with a net charge of +3 (from the three arginine residues) that is more stable and often more biologically active than its unmodified counterpart. lifetein.com
Table 4: Effect of Terminal Modifications on General Peptide Properties
| Peptide Form | N-Terminus | C-Terminus | Net Charge (at pH 7) | Susceptibility to Exopeptidases |
|---|---|---|---|---|
| Unmodified (H-VSRRR-OH) | Free Amine (NH3+) | Carboxylate (COO-) | +2 | High |
| Acetylated (Ac-VSRRR-OH) | Acetyl (Neutral) | Carboxylate (COO-) | +2 | Low (N-terminus protected) |
| Amidated (H-VSRRR-NH2) | Free Amine (NH3+) | Amide (Neutral) | +4 | Low (C-terminus protected) |
| Fully Modified (Ac-VSRRR-NH2) | Acetyl (Neutral) | Amide (Neutral) | +3 | Low (Both termini protected) nih.govlifetein.com |
Development of Peptide Libraries and Positional Scanning for Analog Discovery
To further explore the SAR of this compound and to discover analogs with improved properties, combinatorial methods such as peptide libraries are employed. Positional scanning is a powerful technique used to systematically determine the optimal amino acid at each position within a peptide sequence. proteogenix.sciencegenscript.com
In a positional scanning synthetic peptide combinatorial library, a series of peptide pools is created. For a pentapeptide, five separate pools would be synthesized. In the first pool, the first position is fixed with a specific amino acid (e.g., Alanine), while the other four positions consist of a mixture of all other amino acids. This is repeated for all 20 proteinogenic amino acids at the first position. The process is then applied to the second, third, fourth, and fifth positions, respectively. proteogenix.science
By screening these pools for biological activity, researchers can rapidly identify which amino acids are preferred at each position. genscript.comgenscript.com This information provides a comprehensive SAR map and allows for the rational design of novel peptide analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Table 5: Conceptual Positional Scanning Library for Position 2 (Serine) of this compound (This table illustrates the concept of a positional scanning library for a single position.)
| Sub-Library | Sequence | Purpose |
|---|---|---|
| P2-Ala | Ac-VA XXX-NH2 | Test the effect of Alanine at Position 2. |
| P2-Cys | Ac-VC XXX-NH2 | Test the effect of Cysteine at Position 2. |
| P2-Asp | Ac-VD XXX-NH2 | Test the effect of Aspartic Acid at Position 2. |
| P2-Glu | Ac-VE XXX-NH2 | Test the effect of Glutamic Acid at Position 2. |
| ... (etc. for all 20 amino acids) | ... | ... |
| P2-Val | Ac-VV XXX-NH2 | Test the effect of Valine at Position 2. |
(Note: 'X' denotes a mixture of amino acids at that position.)
Rational Design Strategies for Enhanced Potency or Specificity of this compound and its Analogs
The pentapeptide this compound, also known as CN-105, was rationally designed based on the structure and function of human apolipoprotein E (ApoE). biorxiv.orgnih.gov Specifically, it mimics the polar face of the helical domain of ApoE that is involved in receptor interactions. biorxiv.orgnih.govresearchgate.net The design strategy focused on creating a small, cell-penetrant peptide that retains the neuroprotective and anti-inflammatory properties of the full-length ApoE protein. health.milduke.edu The N-terminal acetylation and C-terminal amidation are common strategies in peptide design to improve stability by protecting against degradation by exopeptidases.
A key element in the design of this compound is the cluster of positively charged arginine residues. frontiersin.orgnih.gov The guanidinium group of arginine is crucial for many biological interactions, and in the context of ApoE-mimetic peptides, these residues are important for receptor binding and are implicated in the peptide's antioxidant activity. nih.gov The poly-arginine motif is also recognized as a cell-penetrating peptide sequence, which facilitates the entry of the peptide into cells and across the blood-brain barrier.
While specific structure-activity relationship (SAR) studies on a series of this compound analogs are not extensively detailed in the public domain, general principles of peptide chemistry can be applied to devise strategies for enhancing its potency or specificity. These strategies typically involve systematic modifications of the peptide backbone or amino acid side chains.
Amino Acid Substitution:
One of the most common strategies is to substitute individual amino acids to probe their importance for activity and to potentially enhance binding affinity or selectivity for a particular receptor.
Valine (Val): As a hydrophobic amino acid, valine at the N-terminus may contribute to the peptide's interaction with the lipid components of cell membranes or hydrophobic pockets of its target receptor. Substitution with other hydrophobic residues of varying sizes (e.g., Leucine, Isoleucine, or Alanine) could modulate these interactions and, consequently, the peptide's potency.
Serine (Ser): The hydroxyl group of serine can form hydrogen bonds, which may be critical for the peptide's conformation or its binding to a target. Replacing serine with other polar, uncharged amino acids like Threonine (which has an additional methyl group) or Asparagine could help to understand the steric and hydrogen-bonding requirements at this position.
Arginine (Arg): The three consecutive arginine residues are a defining feature of this peptide. The density of positive charge is likely critical for its function. Modifications could include:
Lysine Substitution: Replacing arginine with lysine, another basic amino acid but with a different side-chain structure, can help to elucidate the specific role of the guanidinium group versus a simple positive charge. frontiersin.org
Non-natural Arginine Analogs: Incorporating non-natural amino acids with modified guanidinium groups could fine-tune the basicity and hydrogen-bonding capacity of the side chain.
Backbone Modifications:
To increase resistance to proteolytic degradation and to constrain the peptide into a bioactive conformation, various backbone modifications can be introduced.
D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-enantiomers can render the peptide less susceptible to cleavage by proteases.
N-methylation: Methylation of the amide nitrogen in the peptide backbone can reduce susceptibility to proteolysis and can also influence the peptide's conformation and membrane permeability.
Peptidomimetics: Introducing non-peptidic linkages (e.g., aza-peptides, beta-peptides) can enhance stability while maintaining the crucial side-chain orientations.
Pharmacokinetic Modifications:
To improve the drug-like properties of the peptide, such as its half-life in circulation, modifications aimed at increasing size or binding to plasma proteins can be considered.
Lipidation: Attaching a fatty acid chain to the peptide can enhance its association with lipid membranes and binding to albumin, thereby extending its plasma half-life.
PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic radius, reducing renal clearance and protecting it from enzymatic degradation.
The rational design of analogs of this compound would involve a systematic application of these strategies, followed by in vitro and in vivo testing to evaluate their impact on neuroprotective potency, target specificity, and pharmacokinetic properties.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Modification | Position | Rationale | Predicted Impact on Potency/Specificity |
| Substitution with Alanine | Val | Probe hydrophobic contribution | Likely decrease in potency |
| Substitution with Leucine | Val | Increase hydrophobicity | Potentially increased or decreased potency depending on receptor pocket size |
| Substitution with Threonine | Ser | Probe steric and H-bonding requirements | May retain or slightly alter activity |
| Substitution with Alanine | Ser | Remove H-bonding capability | Likely decrease in potency |
| Alanine Scanning | Arg (each position) | Determine importance of each positive charge | Significant decrease in potency for each substitution |
| Substitution with Lysine | Arg (each position) | Evaluate role of guanidinium group vs. primary amine | Likely decrease in potency, indicating specificity of Arg |
| D-Amino Acid Substitution | Any | Increase proteolytic stability | Potentially increased in vivo efficacy |
Advanced Research Methodologies Applied to Ac Val Ser Arg Arg Arg Nh2
Biophysical Techniques for Ligand-Target Interaction Analysis
The characterization of the binding affinity and thermodynamics of AC-Val-ser-arg-arg-arg-NH2 to its biological targets is fundamental to understanding its function. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable in this regard.
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (in this case, this compound) to its target molecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. While specific ITC data for the interaction of this compound with its targets is not extensively published, the general application of ITC to peptide-protein interactions provides a framework for how such studies would be conducted. For instance, in a typical experiment, a solution of the peptide would be titrated into a sample cell containing the purified target protein, and the resulting heat changes would be measured to derive the thermodynamic parameters of the binding event.
Surface Plasmon Resonance (SPR) is another powerful label-free technique used to monitor biomolecular interactions in real-time. In an SPR experiment, the target molecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. This technique is highly sensitive and can be used to study the kinetics of the interaction between this compound and its binding partners.
| Technique | Parameters Measured | Sample Requirements | Throughput |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Purified, concentrated samples of ligand and target | Low to medium |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Purified target for immobilization, ligand in solution | Medium to high |
High-Throughput Screening Assays for Identification of Modulators
High-throughput screening (HTS) is a crucial technology for discovering molecules that can modulate the activity of this compound or its interaction with its targets. HTS assays are designed to be rapid, automated, and capable of testing large libraries of compounds. For a peptide like this compound, HTS assays could be developed to identify small molecules or other peptides that either enhance or inhibit its biological effects.
The design of an HTS assay for this compound would depend on its known or hypothesized mechanism of action. For example, if the peptide is known to bind to a specific receptor, a competitive binding assay could be developed. In such an assay, a labeled version of this compound would be used, and compounds from a library would be screened for their ability to displace the labeled peptide from the receptor. A reduction in the signal from the labeled peptide would indicate a "hit."
Proteomics Approaches for Target Deconvolution
Identifying the specific cellular targets of this compound is a critical step in understanding its mechanism of action. Chemical proteomics offers a powerful set of tools for this "target deconvolution." These approaches aim to identify the proteins that directly interact with the peptide within a complex biological sample, such as a cell lysate or even in living cells.
One common strategy involves creating a modified version of this compound that incorporates a reactive group and a tag (e.g., biotin). This modified peptide is then incubated with the biological sample. The reactive group forms a covalent bond with interacting proteins, and the tag allows for the subsequent isolation and identification of these protein targets using techniques like mass spectrometry. While specific proteomic studies detailing the targets of this compound are not widely available, this methodology represents a key approach for future investigations.
Microfluidic and Miniaturized Assay Systems for Peptide Evaluation
Microfluidic technologies offer several advantages for the evaluation of peptides like this compound. These systems allow for the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This miniaturization leads to reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput parallel analysis.
For instance, microfluidic devices can be designed to study peptide-protein interactions with high precision and control over the experimental conditions. These systems can integrate various analytical steps, such as sample mixing, incubation, separation, and detection, onto a single chip. This enables the rapid and efficient characterization of the binding kinetics and affinity of this compound under various conditions.
Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring
Advanced spectroscopic techniques provide the means to monitor the interaction of this compound with its targets in real-time and with high sensitivity. Techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structural changes that occur upon binding.
Fluorescence Spectroscopy: If this compound or its target has intrinsic fluorescence (e.g., from tryptophan residues), changes in the fluorescence emission spectrum upon binding can be used to monitor the interaction. Alternatively, either the peptide or its target can be labeled with a fluorescent probe. Changes in the fluorescence intensity, polarization, or lifetime of the probe upon binding can then be used to determine binding parameters.
Future Research Directions
Elucidation of Novel Molecular Targets for AC-Val-ser-arg-arg-arg-NH2
While the antagonism of nAChRs and interaction with LRP1 are known aspects of CN-105's mechanism, a complete inventory of its molecular binding partners is yet to be compiled. biorxiv.orgnih.gov Future research should focus on identifying other direct and indirect targets to provide a more comprehensive understanding of its pleiotropic effects. Advanced proteomic approaches, such as affinity chromatography-mass spectrometry, could be employed using CN-105 as bait to isolate and identify interacting proteins from brain tissue lysates. Computational docking simulations could also predict binding affinities to a wider range of neuronal and glial receptors, ion channels, and enzymes, guiding further experimental validation. Identifying these novel targets is crucial for explaining the full breadth of the peptide's neuroprotective actions and for anticipating potential off-target effects.
| Potential Research Technique | Objective | Potential Targets to Explore |
| Affinity Chromatography-Mass Spectrometry | Identify direct binding partners in neuronal and glial cells. | Other lipoprotein receptors, inflammatory pathway proteins, ion channels. |
| Computational Molecular Docking | Predict binding sites and affinities for various CNS proteins. | N-methyl-D-aspartate (NMDA) receptors, cytokine receptors, kinases. |
| Surface Plasmon Resonance (SPR) | Quantify the binding kinetics and affinity to known and newly identified targets. | α7-nAChR subtypes, LRP1 domains, Toll-like receptors. |
Exploring the Full Spectrum of Biological Activities of this compound
The known biological activities of CN-105 are centered on its anti-inflammatory and anti-excitotoxic neuroprotective functions in acute CNS injury and Alzheimer's disease models. curealz.orgbmj.com However, the full spectrum of its biological effects remains an open area for investigation. Future studies should systematically evaluate its potential efficacy in other neurological disorders characterized by inflammation and neuronal death, such as Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. Furthermore, given its fundamental role in modulating inflammation, its effects could be explored in non-neurological contexts, such as systemic inflammatory conditions or peripheral nerve injury. In silico prediction tools that analyze a compound's structure to forecast its range of biological activities could offer initial guidance for these expanded investigations. nih.govbmc-rm.org
Development of Advanced Delivery Systems for Experimental Studies
Although CN-105 demonstrates good penetration of the central nervous system, research into advanced delivery systems could optimize its therapeutic application, particularly for chronic neurodegenerative diseases. health.milbmj.com Future experimental studies could explore the use of nanotechnology-based carriers, such as liposomes or biodegradable polymer nanoparticles, to achieve sustained or targeted release of the peptide. acs.orgnih.govmdpi.com These systems could be engineered to deliver CN-105 to specific brain regions or cell types, potentially increasing local efficacy while minimizing systemic exposure. The development of non-invasive delivery routes, such as intranasal formulations, also warrants investigation as a means to enhance direct brain access and improve patient compliance for long-term treatment paradigms.
| Delivery System | Potential Advantage for Experimental Studies | Relevant Disease Context |
| Liposomes/Nanoparticles | Sustained release, protection from degradation, potential for cell-specific targeting. | Chronic neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). |
| Intranasal Delivery | Bypasses the blood-brain barrier for direct CNS access, non-invasive. | Both acute (e.g., stroke) and chronic conditions. |
| Injectable Hydrogels | Localized, long-term release at the site of injury. | Traumatic brain or spinal cord injury. |
Design and Synthesis of Peptidomimetic Analogs for Enhanced Stability and Activity
As a peptide, CN-105 is susceptible to proteolytic degradation in vivo, which can limit its half-life and therapeutic window. A critical direction for future research is the rational design and synthesis of peptidomimetic analogs. nih.gov By strategically replacing amide bonds with bioisosteres (e.g., 1,2,3-triazoles) or incorporating unnatural amino acids, it may be possible to create analogs with significantly enhanced stability against proteases. mdpi.com These modifications could also be used to improve binding affinity for key targets like nAChRs or to fine-tune the peptide's pharmacokinetic profile. Structure-activity relationship (SAR) studies would be essential to guide this design process, ensuring that modifications enhance stability without compromising biological function. nih.gov
Comparative Studies with Other Neuroprotective Agents at the Molecular Level
To precisely position CN-105 within the landscape of neuroprotective therapies, future studies should include direct, molecular-level comparisons with other agents under investigation for similar indications. While clinical trials compare functional outcomes, preclinical molecular studies can reveal mechanistic distinctions. For instance, comparing the transcriptomic and proteomic profiles of brain tissue from stroke models treated with either CN-105 or other agents like Edaravone could highlight unique and overlapping cellular pathways. Such studies would clarify whether these agents offer complementary mechanisms of action and could provide a rationale for potential future combination therapies.
Integration of Multi-Omics Data for a Comprehensive Understanding of this compound Action
A single phosphoproteomic study has already provided valuable insights into CN-105's effects on inflammatory and oxidative stress pathways. nih.gov A truly comprehensive understanding of its mechanism of action will require the integration of multiple layers of biological data. Future research should adopt a systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic model of the cellular response to CN-105 treatment following brain injury. metwarebio.commdpi.com For example, integrating proteomic data on protein expression changes with metabolomic data on shifts in cellular metabolites could reveal how CN-105 modulates specific metabolic pathways to support neuronal survival. nih.govnih.gov This multi-omics approach will be instrumental in identifying novel biomarkers of drug response and uncovering the full network of interactions through which CN-105 exerts its protective effects.
Q & A
Q. What are the key steps for synthesizing and characterizing AC-Val-Ser-Arg-Arg-Arg-NH₂?
Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc- or Boc-protected amino acids. After sequential coupling and deprotection, the peptide is cleaved from the resin and purified via reverse-phase HPLC. Characterization involves mass spectrometry (MS) to confirm molecular weight (e.g., expected ~438.8 g/mol for simpler arginine-rich analogs) and NMR for structural validation . Purity assessment via analytical HPLC (>95%) is critical for reproducibility in downstream assays.
Q. How do researchers identify the N- and C-termini in this peptide?
The N-terminal acetyl group (Ac-) and C-terminal amide (-NH₂) are definitive markers. Techniques like Edman degradation (for N-terminal sequencing) and tandem MS (for fragmentation patterns) resolve termini. For example, MS/MS fragmentation of multi-arginine sequences often produces characteristic b/y ions, distinguishing terminal residues .
Q. What storage conditions are recommended for arginine-rich peptides like AC-Val-Ser-Arg-Arg-Arg-NH₂?
Store lyophilized peptides in tightly sealed containers at -20°C in a dry, ventilated environment. Reconstituted peptides should be aliquoted to avoid freeze-thaw cycles. Incompatibilities include strong oxidizing agents and prolonged exposure to humid conditions, which can degrade the amide bond .
Advanced Research Questions
Q. How can researchers optimize synthesis yields for peptides with multiple arginine residues?
Multi-arginine sequences often face challenges like aggregation and incomplete coupling. Strategies include:
- Using orthogonal protecting groups (e.g., Pmc or Pbf for arginine side chains) to reduce steric hindrance.
- Incorporating microwave-assisted synthesis to enhance reaction efficiency.
- Adding chaotropic agents (e.g., urea) to solubilize peptides during cleavage . Post-synthesis, optimize HPLC gradients to resolve closely eluting impurities.
Q. What experimental designs address contradictions in bioactivity data for arginine-rich peptides?
Contradictions may arise from variations in peptide purity, aggregation states, or assay conditions. Recommended approaches:
Q. How should researchers analyze conflicting MS data for AC-Val-Ser-Arg-Arg-Arg-NH₂?
Discrepancies in observed vs. theoretical mass may stem from post-translational modifications, incomplete deprotection, or adduct formation. Mitigation steps:
- Perform high-resolution MS (HRMS) to distinguish isotopic clusters.
- Use collision-induced dissociation (CID) to map fragmentation pathways and identify modifications.
- Cross-validate with MALDI-TOF and ESI-MS to rule out instrument-specific artifacts .
Q. What methodologies are recommended for studying the peptide’s stability in physiological conditions?
- Simulated Biological Fluids: Incubate the peptide in PBS or serum at 37°C, sampling at intervals for HPLC and MS analysis.
- Protease Resistance Assays: Use trypsin/chymotrypsin to evaluate susceptibility, leveraging the arginine-rich sequence’s potential protease resistance.
- Circular Dichroism (CD): Monitor conformational changes under varying pH/temperature conditions .
Methodological and Literature Review Guidance
Q. How can Google Scholar be leveraged to identify prior studies on arginine-rich peptides?
What frameworks assist in formulating rigorous research questions for peptide studies?
Apply the FINER criteria :
- Feasible: Ensure access to SPPS facilities and analytical instruments.
- Novel: Investigate understudied aspects (e.g., subcellular localization or immune modulation).
- Ethical: Adhere to institutional guidelines for in vivo studies.
- Relevant: Align with broader goals like antimicrobial peptide development .
Data Reproducibility and Reporting Standards
Q. How should researchers document synthesis protocols to ensure reproducibility?
Q. What are common pitfalls in interpreting cellular uptake data for cationic peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
